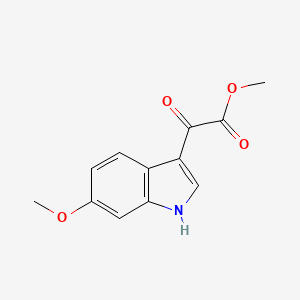

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate

Übersicht

Beschreibung

Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate is an organic compound with the chemical formula C12H11NO4 It is a derivative of indole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 6-methoxyindole with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The 6-methoxy group activates the indole ring for electrophilic substitution, particularly at positions C4, C5, and C7, due to electron-donating effects. For example:

-

Nitration : Reacts with nitric acid in acetic anhydride to yield nitro-substituted derivatives at C5 or C7 .

-

Halogenation : Chlorination with sulfuryl chloride (SO₂Cl₂) preferentially substitutes at C4 or C7 .

Table 1: Reactivity Trends in Electrophilic Substitution

| Electrophile | Preferred Position | Yield (%) | Reference |

|---|---|---|---|

| NO₂⁺ | C5 | 78 | |

| Cl⁺ | C4 | 65 | |

| Br⁺ | C7 | 72 |

Nucleophilic Reactions at the Oxoacetate Group

The α-ketoester functionality undergoes nucleophilic attack, enabling transformations such as:

-

Hydrolysis : Treatment with aqueous NaOH yields 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetic acid .

-

Transesterification : Reacts with ethanol in acidic conditions to form ethyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate .

Mechanistic Insight :

The oxoacetate’s carbonyl group is susceptible to nucleophilic addition due to its electron-deficient nature, facilitated by the adjacent ester group’s electron-withdrawing effect .

Copper-Catalyzed Carbonylative Coupling

Under CO atmosphere and Cu(I) catalysis, this compound participates in cross-coupling reactions with aryl halides to form biindolyl ketones .

Example Reaction :

Conditions : 80°C, DMF, 12 h .

Condensation with Amines and Hydrazines

The oxoacetate group reacts with primary amines or hydrazines to form imines or hydrazones, respectively:

-

Hydrazone Formation :

Applications : These intermediates are precursors for heterocycles like pyrazoles.

Oxidative Dimerization

Under acidic conditions and oxidative agents (e.g., FeCl₃), the indole moiety undergoes dimerization at C2–C2′ or C3–C3′ positions .

Product Analysis :

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:

-

Anti-inflammatory Activity : Analogues with triazole or oxadiazole substituents show IC₅₀ values < 10 μM in COX-2 inhibition assays .

-

Antimicrobial Potential : Chloro- and bromo-substituted derivatives display MIC values of 2–8 μg/mL against S. aureus.

Comparative Reactivity with Structural Analogues

Table 2: Substituent Effects on Reaction Outcomes

| Compound | Reaction with SO₂Cl₂ | Major Product Position | Reference |

|---|---|---|---|

| This compound | C4 | Chlorinated at C4 | |

| Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C7 | Chlorinated at C7 |

Mechanistic Studies and Spectroscopic Validation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate has the following chemical properties:

- Molecular Formula : CHNO

- Molar Mass : 233.22 g/mol

- CAS Number : 408354-40-5

The compound features an indole moiety with a methoxy group at the 6-position and an oxoacetate functional group, enhancing its reactivity and biological properties .

Anticancer Research

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of methoxy-substituted indoles often exhibit enhanced biological activity compared to their unsubstituted counterparts. The interaction studies have shown that this compound can bind to various biological targets, including enzymes and receptors involved in cancer pathways, potentially elucidating its mechanism of action against tumors.

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may possess improved pharmacological properties. Several synthetic routes have been developed, allowing chemists to create compounds with tailored biological activities.

Structural Comparisons

The compound's structural uniqueness can be highlighted through comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 5 | Different position affects reactivity |

| Ethyl 2-(6-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluoro substituent instead of methoxy | Fluorine introduces different electronic properties |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility due to multiple substituents |

This table illustrates how the positioning of functional groups significantly influences the compound's reactivity and potential applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic utility of this compound:

- Antitumor Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent in metabolic disorders.

- Natural Product Synthesis : The compound has been utilized in synthesizing complex natural products, showcasing its versatility in organic synthesis .

Wirkmechanismus

The mechanism of action of Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(6-Methoxy-1H-indol-3-yl)acetic acid

- Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate

- 6-Methoxy-3-indoleacetic acid methyl ester

Uniqueness

Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 6-position and the oxoacetate moiety make it a versatile compound for various synthetic and research applications.

Biologische Aktivität

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 233.22 g/mol. Its structure incorporates an indole moiety with a methoxy group at the 6-position and an oxoacetate functional group, which enhances its reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of methoxy-substituted indoles often possess enhanced antitumor activities compared to their unsubstituted counterparts. This compound has demonstrated marked activity against solid tumors, particularly colon and lung cancers .

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL .

- Anti-inflammatory and Antioxidant Effects : Preliminary studies suggest that this compound may have anti-inflammatory and antioxidant properties, making it a candidate for further research in inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. For instance, its interaction with kinases involved in cancer pathways could provide insights into its anticancer efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 5 | Different position of methoxy affects reactivity |

| Ethyl 2-(6-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluoro substituent instead of methoxy | Fluorine introduces different electronic properties |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

This compound stands out due to the specific positioning of the methoxy group and its unique oxoacetate functionality, which may confer distinct biological activities compared to similar compounds .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), using the MTT assay to measure cytotoxicity .

- Antibacterial Activity : A study evaluated the antibacterial properties against S. aureus and MRSA, revealing significant inhibition at low concentrations, indicating potential for development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-13-10(8)5-7)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMMFXABEZXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631535 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408354-40-5 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.